molecular formula C14H14ClNO3S B2406036 2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine CAS No. 477845-44-6

2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine

Cat. No. B2406036
CAS RN: 477845-44-6
M. Wt: 311.78
InChI Key: GAFZOGDGPIRXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom . The molecule also seems to have a chlorophenoxy group, a methylsulfonyl group, and two methyl groups attached to the pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as piperazine derivatives, have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Green Metric Evaluation

2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine is used in the synthesis of certain prazoles, which are prominent in treating gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. A study discusses the modified synthesis of a related compound, emphasizing green chemistry metrics like atom economy and waste reduction (Gilbile, Bhavani, & Vyas, 2017).

Novel Preparative Methods

Another study elaborates on a novel preparative method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, demonstrating the reaction's efficiency and shortened duration. This method can potentially be adapted for similar compounds like 2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine (Kalugin & Shestopalov, 2019).

Antiviral Activity

The antiviral properties of related compounds, such as 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyranopyridines, have been explored. They show potent activity against antirhinoviruses and other viruses, suggesting potential research applications for similar structures (Kenny et al., 1986).

Convenient Synthesis Techniques

Efficient synthesis techniques for compounds like 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, which share structural similarities with the compound , have been developed. These methods emphasize convenient and high-yield processes (Xu, Zhu, & Wang, 2013).

Kinetics and Mechanism of Reactions

Studies on the kinetics and mechanisms of reactions involving similar compounds, such as methyloxo(dithiolato)rhenium(V) complexes, provide insights into the chemical behavior and potential applications in various fields, including medicinal chemistry (Lente & Espenson, 2000).

Synthesis and Crystal Structures

Research into the synthesis and crystal structures of methylsulphinyl derivatives of pyridines can inform the structural and electronic properties of related compounds, potentially leading to new applications in materials science and pharmaceuticals (Ma, Chen, Fan, Jia, & Zhang, 2018).

Vicinal Substitution and Functionalization

The synthesis and study of vicinally substituted derivatives of dimethylpyridine, including their 1-oxides, reveal the potential for creating functionally diverse compounds with varying biological activities (Ban-Oganowska, 1996).

properties

IUPAC Name

2-(3-chlorophenoxy)-4,6-dimethyl-3-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9-7-10(2)16-14(13(9)20(3,17)18)19-12-6-4-5-11(15)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFZOGDGPIRXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenoxy)-4,6-dimethyl-3-(methylsulfonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.